molecular formula C8H8F2O3S B13431829 Difluoromethyl 3-methoxyphenyl sulphone

Difluoromethyl 3-methoxyphenyl sulphone

Cat. No.: B13431829
M. Wt: 222.21 g/mol
InChI Key: WNXCVLKRBYSIIW-UHFFFAOYSA-N
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Description

Difluoromethyl 3-methoxyphenyl sulphone is a valuable chemical building block in organic synthesis and medicinal chemistry research. The difluoromethyl group (CF2H) is a key motif in modern drug design due to its ability to enhance the metabolic stability, membrane permeability, and bioavailability of lead compounds. This group can act as a hydrogen bond donor, making it a potential bioisostere for hydroxyl, thiol, or amine groups, which is useful for modulating interactions with biological targets . As a sulfone derivative, this compound is particularly useful in nucleophilic substitution reactions, cycloadditions, and as a precursor for various difluoromethylated structures . Researchers utilize related difluoromethyl phenyl sulfones in the synthesis of complex molecules, including nitrogen-containing heterocycles like triazoles and imidazoles, which are core structures in many pharmaceuticals . The 3-methoxymethylphenyl moiety may further influence the compound's electronic properties and lipophilicity, fine-tuning its reactivity and application in synthetic pathways. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8F2O3S

Molecular Weight

222.21 g/mol

IUPAC Name

1-(difluoromethylsulfonyl)-3-methoxybenzene

InChI

InChI=1S/C8H8F2O3S/c1-13-6-3-2-4-7(5-6)14(11,12)8(9)10/h2-5,8H,1H3

InChI Key

WNXCVLKRBYSIIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C(F)F

Origin of Product

United States

Reactivity Profiles and Transformational Applications of Difluoromethyl 3 Methoxyphenyl Sulphone

Nucleophilic Difluoroalkylation Reactions

The primary application of difluoromethyl 3-methoxyphenyl (B12655295) sulphone lies in its role as a nucleophilic difluoroalkylating agent. The generation of the corresponding carbanion allows for its addition to a range of electrophilic partners, providing access to complex difluoromethylated structures.

The addition of the (3-methoxyphenylsulfonyl)difluoromethyl anion to carbonyl compounds is a direct and effective method for synthesizing α-difluoromethylated alcohols. The outcome of these reactions can be influenced by the nature of the carbonyl substrate and the reaction conditions employed.

Difluoromethyl 3-methoxyphenyl sulphone reacts efficiently with aldehydes in the presence of a base to yield the corresponding difluoromethylated secondary alcohols. cas.cn The reaction with ketones is generally slower, a difference that can be exploited for the selective difluoromethylation of aldehydes in the presence of ketones. cas.cn This difference in reactivity is attributed to the lower electrophilicity and greater steric hindrance of ketones compared to aldehydes. cas.cn The development of methodologies using substoichiometric amounts of a base generated in situ from tris(trimethylsilyl)amine (B75434) (N(TMS)₃) and a catalytic quantity of tetramethylammonium (B1211777) fluoride (B91410) (Me₄NF) has proven effective for these transformations. cas.cn

The reaction typically proceeds by the deprotonation of the sulfone, followed by the nucleophilic attack of the resulting carbanion on the carbonyl carbon. The initial adduct is an alkoxide, which, upon acidic workup, furnishes the desired α-(phenylsulfonyl)difluoromethylated alcohol.

Table 1: Nucleophilic Difluoroalkylation of Aldehydes and Ketones This table is interactive. You can sort and filter the data.

A significant advancement in nucleophilic difluoroalkylation is the development of stereoselective methods to produce chiral α-difluoromethylamines. These compounds are of considerable interest in medicinal chemistry. The reaction of the difluoromethyl sulfone anion with chiral N-tert-butanesulfinyl aldimines provides a powerful route to access these valuable molecules with high diastereoselectivity. cas.cnsemanticscholar.org

This substrate-controlled Mannich-type addition reaction yields enantiomerically enriched α-difluoromethylamines. semanticscholar.orgfigshare.com The stereochemical outcome is directed by the chiral sulfinyl auxiliary attached to the imine nitrogen. The reaction mechanism is believed to involve a cyclic six-membered transition state, which accounts for the high levels of stereocontrol observed. cas.cn Following the addition, the sulfinyl auxiliary can be readily cleaved under acidic conditions to afford the free chiral amine.

Table 2: Stereoselective Difluoroalkylation of Chiral N-Sulfinyl Aldimines This table is interactive. You can sort and filter the data.

The nucleophilic ring-opening of activated cyclic systems, such as 1,2-cyclic sulfates and sulfamidates, represents a highly efficient strategy for synthesizing β-difluoromethylated alcohols and amines, respectively. cas.cn These cyclic electrophiles are more reactive than their parent epoxides and aziridines, overcoming the "negative fluorine effect" which can diminish the nucleophilicity of the fluorinated carbanion. cas.cn

The reaction proceeds with excellent yields and high regioselectivity, with the difluoromethyl sulfone anion preferentially attacking the less substituted carbon of the cyclic system. cas.cn This method provides straightforward access to structurally diverse and often enantiomerically pure β-(phenylsulfonyl)difluoromethylated products, which are versatile intermediates for further synthetic transformations. cas.cn

Table 3: Ring-Opening of Cyclic Sulfates and Sulfamidates This table is interactive. You can sort and filter the data.

The nucleophilic addition of the difluoromethyl sulfone anion to isocyanates provides a direct route to N-substituted 2,2-difluoro-2-(phenylsulfonyl)acetamides. This reaction expands the scope of difluoroalkylation to the synthesis of difluoromethylated amides. A related reagent, difluoromethyl 2-pyridyl sulfone, has been shown to be particularly effective for this transformation, yielding the desired products in high yields under mild conditions. sioc.ac.cn The reaction tolerates a variety of functional groups on the isocyanate partner, including alkyl, aryl, and benzyl (B1604629) substituents.

This compound can serve as a precursor for generating difluoromethylalkanes and as a difluoromethylidene (=CF₂) equivalent for the synthesis of 1,1-difluoro-1-alkenes. cas.cn This dual reactivity is achieved through a nucleophilic substitution-elimination sequence.

The process begins with the Sₙ2 reaction of the (3-methoxyphenylsulfonyl)difluoromethide anion with primary alkyl halides, preferentially iodides, to form new alkyl-substituted difluoromethyl sulfones (difluoromethylalkanes). cas.cn These intermediates can then be subjected to base-induced elimination of the sulfonyl group and a fluoride ion to furnish terminal 1,1-difluoro-1-alkenes. cas.cn This methodology provides a novel and efficient pathway for converting readily available primary alkyl halides into valuable gem-difluoroolefins. cas.cn

Table 4: Synthesis of Difluoromethylalkanes and 1,1-Difluoro-1-alkenes This table is interactive. You can sort and filter the data.

Reactions with Carbonyl Compounds

Electrophilic Difluoromethylation Reactions

Electrophilic difluoromethylation involves the transfer of a "CF2H+" equivalent to a nucleophilic center. While this compound itself is not a direct electrophilic source, it serves as a key precursor for generating more reactive species, such as sulfonium (B1226848) salts, which are potent electrophilic difluoromethylating agents.

A practical approach for electrophilic difluoromethylation involves the conversion of difluoromethyl aryl sulphones into S-(difluoromethyl)diarylsulfonium salts. nih.govlookchem.com These salts are bench-stable crystalline solids that can be readily prepared and handled. For instance, S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl) sulfonium salts have been developed as highly stable and effective reagents. lookchem.com The introduction of intramolecular hydrogen bonds within these reagents plays a crucial role in their stability and reactivity. lookchem.com These sulfonium salts act as direct electrophilic sources of the CF2H group, reacting efficiently with various nucleophiles under mild conditions.

Another class of related reagents, S-((phenylsulfonyl)difluoromethyl)thiophenium salts, can be designed and synthesized from ortho-ethynyl aryldifluoromethyl sulfanes. These thiophenium salts are also effective electrophilic reagents for transferring a difluoromethyl group to sp³-hybridized carbon nucleophiles. nih.gov

S-(Difluoromethyl)sulfonium salts and related reagents derived from aryl sulfones are particularly effective for the C-difluoromethylation of soft carbon nucleophiles like β-ketoesters and dicyanoalkenes. nih.govcas.cn These reactions typically proceed with high C-selectivity, avoiding the competing O-difluoromethylation pathway often observed with other reagents. lookchem.comcas.cn

The reaction with β-ketoesters is notable for its high efficiency and regioselectivity. A broad range of cyclic and acyclic β-ketoesters can be successfully difluoromethylated in good to excellent yields. lookchem.com Even sterically demanding or typically less reactive acyclic β-ketoesters react smoothly to provide the desired C-difluoromethylated products. lookchem.com Similarly, 1,1-dicyanoalkenes undergo efficient difluoromethylation to yield C-difluoromethylated products in high yields under mild conditions. cas.cn

Table 1: C-Selective Electrophilic Difluoromethylation of β-Ketoesters

Substrate (β-Ketoester) Product Yield (%) C/O Regioselectivity
Ethyl 2-oxocyclopentanecarboxylate 85 >99:1
Ethyl 2-oxocyclohexanecarboxylate 82 >99:1
Benzyl 2-oxocyclopentanecarboxylate 56 95:5
Ethyl 2-oxocycloheptanecarboxylate 85 98:2
Ethyl 3-oxo-3-phenylpropanoate 60 >99:1
Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate 70 >99:1

Data synthesized from studies on S-(difluoromethyl)diarylsulfonium salts. lookchem.com

The difluoromethylation of phenols and thiophenols to form aryl difluoromethyl ethers (ArOCF2H) and thioethers (ArSCF2H) is a critical transformation for synthesizing molecules of pharmaceutical importance, such as the proton pump inhibitor Pantoprazole. sci-hub.senih.gov S-(difluoromethyl)sulfonium salts serve as excellent difluorocarbene precursors for this purpose. sci-hub.senih.gov In the presence of a base like lithium hydroxide, these salts react with a wide variety of phenols and thiophenols to give the corresponding difluoromethylated products in good to excellent yields. sci-hub.senih.gov

Studies have shown that thiophenols are generally more reactive than phenols in this transformation, providing aryl difluoromethyl thioethers in high to excellent yields regardless of the electronic nature of the substituents on the aromatic ring. sci-hub.se The chemoselectivity of various O- and S-nucleophiles towards the difluorocarbene generated from the sulfonium salt follows the general reactivity order of ArS⁻ > ArO⁻. sci-hub.se

Table 2: Difluoromethylation of Representative Phenols and Thiophenols

Nucleophile Product Yield (%)
Phenol Phenyl difluoromethyl ether 75
4-Methoxyphenol 4-Methoxyphenyl difluoromethyl ether 92
4-Nitrophenol 4-Nitrophenyl difluoromethyl ether 85
Thiophenol Phenyl difluoromethyl thioether 95
4-Methylthiophenol 4-Methylphenyl difluoromethyl thioether 98
4-Chlorothiophenol 4-Chlorophenyl difluoromethyl thioether 96

Data based on reactions using S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor. sci-hub.se

Radical Difluoroalkylation Reactions

This compound and related aryl sulfones can also serve as efficient precursors for the difluoromethyl radical (•CF2H). This pathway is particularly valuable for the direct functionalization of C–H bonds, a highly sought-after transformation in modern synthetic chemistry due to its atom economy.

Visible-light photoredox catalysis has become a powerful tool for generating radical species under mild conditions. In this context, difluoromethyl aryl sulfones are widely used as radical precursors. mdpi.comcas.cn The reaction mechanism typically involves a single-electron transfer (SET) from the photoexcited state of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) to the sulfone. mdpi.comcas.cn This reduction leads to the cleavage of the ArSO2–CF2H bond, releasing the difluoromethyl radical (•CF2H) and an aryl sulfinate anion. mdpi.comcas.cn The generated •CF2H radical can then engage in various C–H functionalization reactions. This organophotocatalytic approach often obviates the need for harsh oxidants or metal additives. researchgate.netnih.gov

The direct C–H difluoromethylation of heteroarenes is of immense importance, as these scaffolds are ubiquitous in pharmaceuticals. dicp.ac.cnresearchgate.net Photoredox-mediated radical difluoromethylation provides a regioselective method for functionalizing these complex molecules.

Pyridones: A highly regioselective C3 difluoroalkylation of 2-pyridones has been achieved using visible-light-promoted photoredox catalysis. cas.cn In a reported system using an iridium photocatalyst, a difluoromethyl sulfone derivative was used to selectively introduce the CF2H group at the C3 position of N-methyl-2-pyridone. cas.cn

Imidazo[1,2-a]pyridines: This privileged heterocyclic scaffold can also be regioselectively functionalized using similar strategies. Visible-light-promoted photoredox catalysis enables the (phenylsulfonyl)difluoromethylation of imidazo[1,2-a]pyridines with high regioselectivity. cas.cn The radical addition typically occurs at the electron-rich C3 position of the imidazo[1,2-a]pyridine (B132010) ring system, providing a direct route to valuable C3-difluoromethylated products. cas.cn

Table 3: Regioselective C-H Difluoromethylation of Heteroarenes

Heteroarene Substrate Reagent System Position of Functionalization Product Yield (%)
N-Methyl-2-pyridone PhSO2CF2I / Ir(ppy)3 / Visible Light C3 High
Imidazo[1,2-a]pyridine PhSO2CF2Br / Photocatalyst / Visible Light C3 Moderate to High
2-Phenylimidazo[1,2-a]pyridine PhSO2CF2Br / Photocatalyst / Visible Light C3 78

Data compiled from studies on the photoredox-catalyzed difluoromethylation of heteroarenes. cas.cn

Boron-Mediated Radical Difluoromethylation in N-Sulfonyl Cyclic Ketimines

The introduction of a difluoromethyl group into N-sulfonyl cyclic ketimines is a significant transformation for the synthesis of biologically relevant molecules, such as difluoromethylated benzene-fused γ-sultams. While direct radical difluoromethylation of these substrates using aryl difluoromethyl sulphones is not extensively documented, related methodologies provide insight into a potential role.

A key approach involves the generation of a difluoromethyl radical (•CF2H) via photoredox catalysis, which then adds to the C=N bond of the cyclic ketimine. rsc.org Research has shown that difluoromethylborates, activated by a photoredox catalyst, are effective sources of the •CF2H radical for this purpose. rsc.orgrsc.org An interesting discovery in these systems is the "boron effect," where the presence of an aryl boronate (Ar-Bpin) significantly promotes the difluoromethylation process. rsc.orgresearchgate.net

Mechanistic studies suggest an interaction between the initially formed difluoromethyl radical and the aryl boronate, which facilitates the addition to the cyclic imine. rsc.org The catalytic effect of the aryl boronate was further demonstrated by its ability to facilitate the reaction when using sodium difluoromethanesulfinate (HCF2SO2Na) as the •CF2H radical precursor under photoredox conditions. rsc.org Given that difluoromethanesulfinate is generated from the cleavage of a C-S bond, it is plausible that aryl difluoromethyl sulphones, including the 3-methoxyphenyl derivative, could serve a similar role as radical precursors in these boron-mediated systems, although this application requires further investigation.

Copper-Catalyzed Radical Relay Approaches

Copper-catalyzed reactions offer a powerful method for the difunctionalization of alkenes, including carbo-difluoromethylation, through a radical relay mechanism. nih.govresearchgate.net This strategy allows for the simultaneous introduction of a difluoromethyl group and another carbon-based fragment across a double bond with high regioselectivity. nih.gov

The general mechanism involves the formation of a copper-difluoromethyl species, often formulated as [L_nCu-CF2H]. This complex can engage with an electrophile (R-X) in a single electron transfer (SET) process to generate a carbon-centered radical (R•). This radical then adds to an alkene, forming a new "relayed" radical intermediate. This intermediate is subsequently trapped by a [L_nCu(II)-CF2H] species, leading to the formation of the carbo-difluoromethylated product via reductive elimination. researchgate.net

Aryl difluoromethyl sulphones are not typically the primary source of the •CF2H group in these radical relay reactions; more common precursors include reagents like (DMPU)₂Zn(CF₂H)₂. nih.gov However, difluoromethyl phenyl sulphone (PhSO₂CF₂H) has been successfully employed in copper-mediated (phenylsulphonyl)difluoromethylation of arylboronic acids, demonstrating the feasibility of generating a "PhSO₂CF₂Cu" species. cas.cn This indicates that the ArSO₂CF₂ moiety can be activated by copper. The electronic nature of the aryl ring influences the stability and reactivity of such intermediates. The electron-donating 3-methoxy group on this compound would likely impact the properties of the corresponding copper complex, potentially affecting reaction efficiency and scope in related radical processes.

Table 1: Examples of Copper-Catalyzed Difluoromethyl-Arylation of Alkenes via Radical Relay This table illustrates the general scope of the reaction with various aryl diazonium salts and alkenes. The difluoromethyl source used in these examples is (DMPU)₂Zn(CF₂H)₂.

EntryAryl Diazonium SaltAlkeneProductYield (%)
14-MeO-C₆H₄N₂⁺BF₄⁻Styrene (B11656)4-MeO-C₆H₄CH(CH₂CF₂H)Ph85
24-Br-C₆H₄N₂⁺BF₄⁻Styrene4-Br-C₆H₄CH(CH₂CF₂H)Ph71
34-Ac-C₆H₄N₂⁺BF₄⁻4-Chlorostyrene4-Ac-C₆H₄CH(CH₂CF₂H)C₆H₄-4-Cl68
42-Me-C₆H₄N₂⁺BF₄⁻Styrene2-Me-C₆H₄CH(CH₂CF₂H)Ph70
5Thiophene-2-N₂⁺BF₄⁻4-Methylstyrene2-(Thienyl)CH(CH₂CF₂H)C₆H₄-4-Me45
(Data sourced from studies on copper-catalyzed radical relay reactions). nih.gov

Difluorocarbene Generation and Reactivity

Chlorodifluoromethyl aryl sulfones (ArSO₂CF₂Cl) are highly effective, non-ozone-depleting precursors for the generation of difluorocarbene (:CF₂). cas.cnsioc.ac.cn The generation process occurs under basic conditions, where a nucleophile, typically hydroxide, attacks the sulphur atom, leading to the cleavage of the S-CF₂Cl bond. This releases the unstable chlorodifluoromethyl anion ([CF₂Cl]⁻), which rapidly undergoes α-elimination of a chloride ion to afford free difluorocarbene. dntb.gov.ua

The difluorocarbene generated from chlorodifluoromethyl aryl sulfone precursors is a versatile reagent for the difluoromethylation of various nucleophiles, particularly phenols (O-difluoromethylation) and N-heterocycles (N-difluoromethylation). cas.cnresearchgate.net The reaction involves the trapping of the electrophilic :CF₂ by a nucleophile (e.g., a phenoxide or a nitrogen atom of a heterocycle) to form a difluoromethyl anion, which is subsequently protonated by the solvent (often water) to yield the final product.

This methodology has been applied to a wide range of substrates, including electron-rich and electron-deficient phenols and various N-heterocyclic compounds like imidazole (B134444) and benzimidazole. cas.cn The use of chlorodifluoromethyl phenyl sulfone has been shown to be more efficient than related acetophenone (B1666503) precursors, often requiring fewer equivalents of the reagent to achieve high yields. cas.cn

Table 2: O- and N-Difluoromethylation using Chlorodifluoromethyl Phenyl Sulfone (PhSO₂CF₂Cl)

EntrySubstrateProductYield (%)
1PhenolPh-O-CF₂H88
24-Methoxyphenol4-MeO-C₆H₄-O-CF₂H95
34-Nitrophenol4-NO₂-C₆H₄-O-CF₂H93
43-Bromo-5-chlorophenol3-Br-5-Cl-C₆H₃-O-CF₂H89
5Imidazole1-(Difluoromethyl)-1H-imidazole70
6Benzimidazole1-(Difluoromethyl)-1H-benzo[d]imidazole75
(Data sourced from studies using PhSO₂CF₂Cl as the difluorocarbene precursor). cas.cn

Transition-Metal-Mediated Difluoroalkylation Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Mizoroki-Heck reaction, which typically couples an organic halide with an alkene, can be adapted to install fluorinated groups. nih.gov For the coupling of an ArSO₂CF₂- moiety, a halogenated precursor such as [(bromodifluoromethyl)sulfonyl]benzene (PhSO₂CF₂Br) is generally required. elsevierpure.com

The established mechanism for the Heck-type reaction of PhSO₂CF₂Br involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by migratory insertion of the alkene into the Pd-CF₂SO₂Ph bond. The final step is a β-hydride elimination, which regenerates the alkene product now substituted with the -CF₂SO₂Ph group and releases a hydridopalladium species that is converted back to the active Pd(0) catalyst in the presence of a base. elsevierpure.commdpi.com

This reaction has been successfully applied to couple PhSO₂CF₂Br with various styrene derivatives and heteroaromatic compounds, providing α-alkenyl- and α-heteroaryl-substituted α,α-difluoromethyl phenyl sulfones in moderate to good yields. elsevierpure.com To apply this chemistry using this compound, it would first need to be converted to its corresponding bromo-derivative, bromothis compound.

Table 3: Palladium-Catalyzed Heck-Type Reactions of [(Bromodifluoromethyl)sulfonyl]benzene

EntryAlkene/HeteroareneBaseProductYield (%)
1StyreneK₂CO₃Ph-CH=CH-CF₂SO₂Ph75
24-MethylstyreneK₂CO₃4-Me-C₆H₄-CH=CH-CF₂SO₂Ph81
34-ChlorostyreneK₂CO₃4-Cl-C₆H₄-CH=CH-CF₂SO₂Ph65
4FuranCs₂CO₃2-(CF₂SO₂Ph)-furan72
5ThiopheneCs₂CO₃2-(CF₂SO₂Ph)-thiophene68
(Data sourced from studies on the Heck-type reactions of PhSO₂CF₂Br). elsevierpure.com

Copper-Mediated Arylboronic Acid Functionalization

The introduction of the (phenylsulfonyl)difluoromethyl group (ArSO2CF2-) into aromatic systems via transition-metal-catalyzed cross-coupling reactions is a significant strategy in the synthesis of fluorinated compounds. This compound, as a stable and accessible reagent, can serve as a source for the difluoromethyl sulphone moiety in such transformations. A key approach involves the copper-mediated (phenylsulfonyl)difluoromethylation of arylboronic acids.

Research in this area has demonstrated an effective method for the generation of a "PhSO2CF2Cu" species from the closely related difluoromethyl phenyl sulfone (PhSO2CF2H) chemrxiv.orgacs.orgcas.cn. This reactive copper intermediate can then be applied to the functionalization of a wide range of arylboronic acids. The reaction typically proceeds under aerobic conditions, with a copper salt acting as the mediator. The proposed mechanism involves the formation of the "PhSO2CF2Cu(I)" species, which is then oxidized to a Cu(III) intermediate. This is followed by transmetallation with the arylboronic acid and subsequent reductive elimination to yield the desired aryl difluoromethyl sulphone product chemrxiv.org.

The versatility of this method allows for the coupling of various substituted arylboronic acids, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring. This provides a convenient and efficient pathway to introduce the PhSO2CF2- group into diverse molecular scaffolds chemrxiv.orgacs.orgcas.cnresearchgate.net. While the specific use of this compound is not explicitly detailed in seminal studies, its reactivity is expected to be analogous to that of difluoromethyl phenyl sulfone, given their structural similarity. The reaction conditions are generally mild and tolerant of numerous functional groups.

Table 1: Copper-Mediated (Phenylsulfonyl)difluoromethylation of Arylboronic Acids with Difluoromethyl Phenyl Sulphone *

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidPhenyl(phenylsulfonyl)difluoromethane81
24-Methylphenylboronic acid4-Methylphenyl(phenylsulfonyl)difluoromethane78
34-Methoxyphenylboronic acid4-Methoxyphenyl(phenylsulfonyl)difluoromethane75
44-Chlorophenylboronic acid4-Chlorophenyl(phenylsulfonyl)difluoromethane85
53-Nitrophenylboronic acid3-Nitrophenyl(phenylsulfonyl)difluoromethane62
62-Naphthylboronic acid2-Naphthyl(phenylsulfonyl)difluoromethane71

Data derived from studies on the analogous Difluoromethyl phenyl sulphone chemrxiv.org. The yields are representative of the general efficacy of the reaction.

Nickel-Catalyzed Fluorocarbon Alkylation

Nickel-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds. In the context of fluorocarbon alkylation, these methods offer an alternative to traditional approaches. The use of sulfones as electrophilic coupling partners in nickel-catalyzed reductive cross-electrophile couplings has been an area of active investigation. These reactions typically involve the coupling of two different electrophiles, such as an aryl halide and an alkyl sulfone, in the presence of a nickel catalyst and a stoichiometric reductant cas.cn.

Recent studies have explored the use of difluoromethyl sulfones as difluoromethyl radical precursors in nickel-catalyzed reactions. A notable example is the cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone chemrxiv.orgacs.orgnih.gov. In this system, the pyridyl group plays a crucial role in the reactivity of the sulfone, likely by coordinating to the nickel catalyst or other cations in the reaction mixture, which facilitates the single-electron reduction of the sulfone and subsequent C-S bond cleavage to generate a difluoromethyl radical chemrxiv.orgnih.gov.

Crucially, when the non-coordinating difluoromethyl phenyl sulfone, a direct analogue of this compound, was subjected to the optimized conditions for this nickel-catalyzed reaction, no activation of the sulfone or formation of the desired difluoromethylated product was observed chemrxiv.org. This finding strongly suggests that a coordinating group on the sulfone moiety is essential for this type of nickel-catalyzed fluorocarbon alkylation. Consequently, this compound, which lacks such a coordinating group, is not expected to be a viable electrophile for this specific transformation under these conditions. The reactivity of the sulfone in this context is not solely dependent on its reduction potential but is significantly influenced by its ability to coordinate with the metal center chemrxiv.orgnih.gov.

Table 2: Reactivity of Difluoromethyl Sulfones in Nickel-Catalyzed Cross-Electrophile Coupling *

EntryDifluoromethyl Sulfone ReagentCoupling PartnerReactivity
1Difluoromethyl 2-pyridyl sulfoneAryl BromideReactive
2Difluoromethyl phenyl sulfoneAryl BromideUnreactive
3This compoundAryl BromideExpected to be Unreactive

This table illustrates the critical role of the pyridyl coordinating group for reactivity in this specific nickel-catalyzed system chemrxiv.orgnih.gov.

Oxidative Difluoromethylation of Terminal Alkynes

The direct difluoromethylation of terminal alkynes is a valuable transformation for the synthesis of difluoromethylated alkynes, which are important building blocks in medicinal and materials chemistry. This transformation is typically achieved through an oxidative coupling process where a difluoromethyl source and a terminal alkyne are coupled in the presence of a metal catalyst and an oxidant.

Various methods have been developed for this purpose, employing different sources of the difluoromethyl group. For instance, copper-mediated oxidative difluoromethylation of terminal alkynes has been successfully demonstrated using nucleophilic difluoromethyl sources like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) in the presence of an oxidant nih.gov. Other approaches involve the use of fluoroform (HCF3) as a difluorocarbene precursor nih.gov or the generation of difluoromethyl radicals from reagents such as CF2HSO2NHNHBoc via electrochemical oxidation nih.gov.

However, a thorough review of the scientific literature reveals no documented instances of this compound, or other simple aryl difluoromethyl sulfones, being used as the difluoromethylating agent in the oxidative difluoromethylation of terminal alkynes. The existing methodologies preferentially utilize other classes of reagents to generate the reactive difluoromethyl species required for this transformation. This indicates that aryl difluoromethyl sulfones are not currently recognized as suitable precursors for this specific synthetic application.

Mechanistic Insights into Difluoromethyl 3 Methoxyphenyl Sulphone Transformations

Elucidation of Reaction Intermediates and Transition States

The transformations of difluoromethyl aryl sulphones can proceed through several distinct reactive intermediates, depending on the reaction conditions. The nature of these intermediates dictates the subsequent reaction pathway and the final products.

Anionic Intermediates: In the presence of a base, the proton on the carbon atom flanked by the sulfonyl group and two fluorine atoms can be abstracted to form a stabilized carbanion, ArSO₂CF₂⁻. The stability of this anion is crucial for its role in nucleophilic reactions. Studies have shown that this deprotonation is often a rapid and reversible first step, preceding further transformations. researchgate.net

Radical Intermediates: Under photoredox catalysis or in the presence of radical initiators, difluoromethyl aryl sulphones can generate the (arylsulfonyl)difluoromethyl radical (ArSO₂CF₂•). nih.govsioc.ac.cn For instance, a (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salt, when subjected to visible-light irradiation with a suitable photocatalyst, generates the PhSO₂CF₂• radical. nih.gov This radical can then engage in various transformations, such as addition to unsaturated bonds. Mechanistic studies involving radical scavengers like TEMPO have confirmed the presence of these radical intermediates. nih.gov

Difluorocarbene (:CF₂): Under certain basic conditions, difluoromethyl aryl sulphones can undergo α-elimination to generate difluorocarbene, a highly reactive intermediate. acs.orgcas.cn This process involves the initial formation of the ArSO₂CF₂⁻ anion, followed by the departure of the arylsulfinate anion (ArSO₂⁻). acs.org The generated difluorocarbene is a versatile species used for the difluoromethylation of nucleophiles like phenols and amines. cas.cnresearchgate.net The generation of difluorocarbene from sulfone precursors represents an important alternative to methods based on ozone-depleting substances. cas.cn

Transition states in these reactions are fleeting and typically characterized through computational studies. For example, in nucleophilic additions, a cyclic six-membered transition state has been proposed to explain the stereoselectivity observed in reactions with certain imines. cas.cn In metal-catalyzed processes, the transition states for steps like oxidative addition and reductive elimination are critical in determining the reaction's feasibility and outcome.

Role of the Sulfonyl Group in Anion Stabilization and Reagent Activation

The sulfonyl group (–SO₂) is not merely a spectator in the chemistry of difluoromethyl 3-methoxyphenyl (B12655295) sulphone; it is a critical activating group that governs the molecule's reactivity in several ways.

Firstly, the sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the adjacent C-H bond. This inductive effect stabilizes the resulting carbanion (ArSO₂CF₂⁻) formed upon deprotonation, making the sulfone an effective precursor for nucleophilic difluoromethylation reactions. cas.cn The ability of the sulfonyl group's lone pair of electrons to stabilize reaction intermediates is considered a key factor in its utility. cas.cn

Secondly, the arylsulfinate anion (ArSO₂⁻) is an excellent leaving group. This property is fundamental to the generation of difluorocarbene from the corresponding α-halo or anionic sulfone precursors. acs.orgcas.cn For instance, in the presence of a base, the reagent can eliminate the phenylsulfonyl group to release difluorocarbene for subsequent reactions with nucleophiles. acs.org

Finally, the sulfonyl group, particularly when part of a heteroaromatic system like 2-pyridyl sulfone, plays a crucial role in activating the reagent for metal-catalyzed cross-coupling reactions. The pyridyl nitrogen can coordinate to the metal center, facilitating processes like single-electron transfer or oxidative addition, which are key steps in many catalytic cycles. researchgate.netchemrxiv.orgnih.gov This coordination is essential for reactivity and can even override trends based solely on reduction potentials. nih.gov

Ligand Effects in Catalytic Difluoromethylation Processes

In transition-metal-catalyzed reactions involving difluoromethyl aryl sulfones, the ligands coordinated to the metal center exert profound control over the reaction's outcome, including selectivity and efficiency. The choice of ligand can steer the reaction down completely different mechanistic pathways, leading to divergent product formation from the same set of starting materials.

A compelling example is the nickel-catalyzed reductive cross-coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone. sciengine.comresearchgate.netcas.cn

When a phosphine (B1218219) ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) is used, the reaction proceeds via selective cleavage of the C(sp²)–S bond, resulting in 2-pyridination of the aryl iodide. sciengine.comresearchgate.net

Conversely, employing a tridentate terpyridine (terpy) ligand completely switches the selectivity. The reaction then proceeds through selective cleavage of the C(sp³)–S bond, leading to the difluoromethylation of the aryl iodide. sciengine.comresearchgate.net

This ligand-controlled divergence highlights the pivotal role of the ligand in modulating the electronic and steric properties of the nickel catalyst, thereby dictating which bond in the sulfone reagent is activated. The terpyridine ligand is believed to favor a pathway that results in the generation of a difluoromethyl radical for coupling, while the phosphine ligand promotes a mechanism involving the C–S bond attached to the pyridine (B92270) ring. sciengine.com

The table below summarizes the divergent outcomes based on ligand selection in the nickel-catalyzed reaction of an aryl iodide with difluoromethyl 2-pyridyl sulfone.

This control is crucial for synthetic utility, allowing chemists to access different valuable product classes from a single versatile reagent simply by changing the ligand.

Computational Studies on Reaction Pathways and Selectivity

DFT calculations can be employed to:

Map Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This helps to identify the most likely reaction mechanism among several possibilities. For example, computational analysis can distinguish between a direct nucleophilic substitution pathway and an elimination-addition pathway involving difluorocarbene.

Explain Selectivity: When a reaction can lead to multiple products, DFT can rationalize the observed selectivity by comparing the activation energies (ΔG‡) of the competing transition states. The pathway with the lower activation barrier is kinetically favored. This has been used to understand regioselectivity in radical additions and ligand-controlled selectivity in cross-coupling reactions. mdpi.com

Evaluate Reagent Properties: Computational methods can help assess the efficacy of different reagents. For instance, DFT calculations have been used to compare various sulfone-based reagents as sources for the CF₂H radical, corroborating experimental findings. mdpi.comresearchgate.net

The table below illustrates the type of data generated from computational studies to compare competing reaction pathways.

By integrating computational and experimental results, a comprehensive and robust understanding of the mechanistic nuances of difluoromethyl 3-methoxyphenyl sulphone transformations can be achieved.

Theoretical Studies of Difluoromethyl 3 Methoxyphenyl Sulphone and Its Derivatives

Electronic Structure Analysis (e.g., NBO)

Natural Bond Orbital (NBO) analysis is a critical tool for dissecting the electronic structure of molecules like Difluoromethyl 3-methoxyphenyl (B12655295) sulphone. This method translates the complex, many-electron wavefunction of a molecule into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. By examining donor-acceptor interactions, NBO analysis can quantify the stabilizing effects of hyperconjugation and charge delocalization.

In the case of Difluoromethyl 3-methoxyphenyl sulphone, NBO analysis would likely reveal significant interactions involving the fluorine atoms, the sulfonyl group, and the methoxy-substituted aromatic ring. The high electronegativity of fluorine creates strong polarization in the C-F bonds, influencing the charge distribution across the entire molecule. rsc.org

Key interactions that would be investigated include:

Intramolecular Hyperconjugation: The delocalization of electron density from the lone pairs of the sulfonyl oxygen atoms into the antibonding orbitals of adjacent C-S and S-C bonds.

Fluorine Lone Pair Delocalization: The donation of electron density from the fluorine lone pairs into the antibonding orbitals of the C-H and C-S bonds of the difluoromethyl group.

Aromatic Ring Interactions: The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfonyl group on the electronic structure of the phenyl ring.

These interactions can be quantified in terms of stabilization energies (E(2)), which provide a measure of the strength of the delocalization. A representative NBO analysis might yield data similar to that presented in the table below, illustrating the key donor-acceptor interactions and their corresponding stabilization energies.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
O(Sulfonyl) Lone Pairσ(C-S)5.2
F Lone Pairσ(C-H)2.1
C-C (Aromatic)σ*(S-O)1.8

Density Functional Theory (DFT) Applications in Predicting Regiochemistry and Conformational Preferences

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its ability to provide accurate predictions of molecular geometries, energies, and properties with reasonable computational cost. For this compound and its derivatives, DFT is invaluable for predicting regiochemistry in chemical reactions and for determining the most stable conformational preferences.

The regiochemical outcome of reactions, such as electrophilic aromatic substitution, can be predicted by calculating the energies of the possible intermediates or by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO). conicet.gov.ar For instance, the preferred site of electrophilic attack on the methoxyphenyl ring can be determined by identifying the region with the highest HOMO density.

Conformational analysis using DFT involves calculating the relative energies of different spatial arrangements (conformers) of the molecule. For this compound, key conformational variables include the torsion angles around the C-S and S-C bonds. These calculations can reveal the most stable conformer and the energy barriers to rotation between different conformers. The difluoromethyl group, while a bioisostere of a hydroxyl or isopropyl group, has its own distinct conformational effects. rsc.org

A typical output from a DFT conformational analysis might resemble the following table, showing the relative energies of different conformers.

ConformerDihedral Angle (°C-S-C-C)Relative Energy (kcal/mol)
A600.0
B1802.5
C-600.0

Computational Modeling of Fluorine's Influence on Reactivity

The introduction of fluorine atoms into organic molecules can dramatically alter their reactivity. In this compound, the two fluorine atoms on the methyl group exert a strong electron-withdrawing inductive effect. This effect significantly influences the properties of the adjacent sulfonyl group and the molecule as a whole.

Computational modeling can quantify the impact of fluorine on reactivity in several ways:

Acidity of the C-H bond: The electron-withdrawing fluorine atoms increase the acidity of the hydrogen atom on the difluoromethyl group, making it more susceptible to deprotonation. This is a key aspect of the reactivity of difluoromethyl sulfones. cas.cn

Electrophilicity of the Sulfur Atom: The fluorine atoms can influence the electrophilicity of the sulfur atom in the sulfonyl group, potentially affecting its susceptibility to nucleophilic attack.

Stability of Reaction Intermediates: Computational models can be used to calculate the stability of potential reaction intermediates, such as carbanions or radicals formed at the difluoromethyl position. The geometry of fluoroalkyl radicals is known to be affected by the degree of fluorine substitution. rsc.org

The influence of fluorine on the electronic properties can be summarized in a data table comparing key computed parameters between a non-fluorinated analogue (methyl 3-methoxyphenyl sulphone) and the difluorinated compound.

CompoundC-H Bond Dissociation Energy (kcal/mol)Calculated pKa of C-HLUMO Energy (eV)
Methyl 3-methoxyphenyl sulphone98~40-1.2
This compound92~25-2.5

This data illustrates how the presence of fluorine lowers the C-H bond dissociation energy and the pKa, indicating increased acidity, and lowers the LUMO energy, suggesting increased susceptibility to nucleophilic attack at or near the difluoromethyl group.

Strategic Applications of Difluoromethyl 3 Methoxyphenyl Sulphone As a Building Block

Synthesis of Complex Organofluorine Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Difluoromethyl 3-methoxyphenyl (B12655295) sulphone serves as a valuable reagent for the synthesis of complex organofluorine compounds, providing a practical entry point for the incorporation of the difluoromethyl group (CF₂H), a common bioisostere for hydroxyl or thiol groups.

The general strategy involves the nucleophilic addition of the carbanion generated from difluoromethyl 3-methoxyphenyl sulphone to various electrophiles. This is followed by subsequent transformations of the sulfonyl group. The phenylsulfonyl moiety acts as a powerful electron-withdrawing group, facilitating the deprotonation of the adjacent C-H bond to form a stabilized carbanion. This nucleophile can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Examples of Electrophiles Used in Reactions with Difluoromethyl Phenyl Sulphone Anion

Electrophile ClassSpecific ExampleResulting Functional Group
AldehydesBenzaldehydeα-(Phenylsulfonyl)difluoromethyl carbinol
KetonesAcetophenone (B1666503)α-(Phenylsulfonyl)difluoromethyl carbinol
IminesN-Benzylidenemethylamineα-(Phenylsulfonyl)difluoromethyl amine
Alkyl HalidesBenzyl (B1604629) bromide(Phenylsulfonyl)difluoromethylated alkane

Derivatization for Advanced Synthetic Intermediates

A key advantage of using this compound is the versatility of the resulting products, which can be further derivatized into a range of advanced synthetic intermediates.

Conversion to Difluoromethylidene and Difluoromethyl Groups

The (phenylsulfonyl)difluoromethyl group can be readily transformed into other valuable fluorine-containing functionalities. For instance, treatment of the adducts with a suitable base can lead to the elimination of the phenylsulfonyl group, generating a difluoromethylidene (=CF₂) group. This transformation is particularly useful for the synthesis of difluoroalkenes.

Furthermore, reductive desulfonylation of the initial adducts allows for the net introduction of a difluoromethyl (CF₂H) group. This two-step sequence of difluoromethylation followed by desulfonylation provides a powerful method for accessing difluoromethylated compounds that might be difficult to synthesize directly.

Reductive Desulfonylation and Silylation Reactions

Reductive desulfonylation is a crucial step in many synthetic sequences involving difluoromethyl phenyl sulphone. This process removes the bulky and electron-withdrawing sulfonyl group, leaving the desired difluoromethyl group intact. A variety of reducing agents can be employed for this purpose, with magnesium in methanol (B129727) or samarium(II) iodide being common choices.

In addition to simple desulfonylation, the reaction can be coupled with silylation. This reductive desulfonylation-silylation process transforms the (phenylsulfonyl)difluoromethyl group into a difluoro(trimethylsilyl)methyl group. This silylated moiety has its own unique reactivity and can be used in subsequent synthetic manipulations.

Rhodium(II)-Catalyzed Transannulation for Heterocycle Synthesis

Recent advancements have demonstrated the utility of sulfonyl-containing compounds in transition metal-catalyzed reactions. Specifically, rhodium(II)-catalyzed transannulation reactions of 1,2,3-triazoles bearing a (phenylsulfonyl)difluoromethyl group with nitriles have been developed. This methodology provides an efficient route to N-difluoro(phenylsulfonyl)methyl-substituted imidazoles. This reaction highlights the ability of the difluoromethyl sulfone moiety to participate in sophisticated catalytic cycles for the construction of important heterocyclic frameworks.

Integration into Multi-Component Reactions

The reactivity of this compound and its derivatives makes them suitable candidates for multi-component reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. While specific examples detailing the use of this compound in MCRs are not extensively documented, the fundamental reactivity of the corresponding carbanion suggests its potential for integration into known MCR scaffolds, such as the Ugi or Passerini reactions, to generate complex, fluorine-containing molecules in a convergent and atom-economical manner.

Future Research Directions for Difluoromethyl 3 Methoxyphenyl Sulphone Chemistry

Development of Novel Synthetic Methodologies

While methods exist for the synthesis of aryl difluoromethyl sulfones, the pursuit of more efficient, sustainable, and versatile strategies remains a key objective. Future research should concentrate on advancing synthetic methodologies for Difluoromethyl 3-methoxyphenyl (B12655295) sulphone, aiming for improved yields, milder reaction conditions, and broader substrate scope.

One promising avenue is the refinement of transition-metal-catalyzed cross-coupling reactions . cas.cn While palladium-catalyzed reactions have been reported for the synthesis of α-alkenyl and α-heteroaryl α,α-difluoromethyl phenyl sulfones, expanding this to include the 3-methoxyphenyl analogue with a wider array of coupling partners is a logical next step. cas.cn Research could focus on developing catalyst systems based on more abundant and less toxic metals like nickel or iron, which have shown promise in other difluoromethylation reactions. springernature.com

Another area ripe for development is photoredox catalysis . Visible-light-mediated reactions offer a green and powerful platform for generating radical species under exceptionally mild conditions. cas.cn Applying photoredox catalysis to the synthesis of Difluoromethyl 3-methoxyphenyl sulphone could enable novel bond formations that are inaccessible through traditional thermal methods. For instance, the radical (phenylsulfonyl)difluoromethylation of various organic substrates could be adapted and optimized for the 3-methoxyphenyl system. cas.cn

MethodologyPotential Advantages for Synthesizing this compoundKey Research Focus
Advanced Transition-Metal Catalysis Higher efficiency, broader substrate scope, potential for asymmetric synthesis.Development of catalysts using earth-abundant metals (e.g., Ni, Fe); exploration of novel coupling partners.
Visible-Light Photoredox Catalysis Extremely mild reaction conditions, unique radical reactivity, high functional group tolerance. cas.cnDesigning new photocatalytic cycles for C-S and C-C bond formation; regioselective difluoromethylation of complex arenes.
Flow Chemistry Improved safety, scalability, and precise control over reaction parameters.Adaptation of existing batch syntheses to continuous flow systems; integration of in-line purification.
One-Pot Syntheses Reduced waste, time, and cost; increased overall yield. nih.govDesigning tandem reactions from simple starting materials like 3-methoxythiophenol or 3-methoxybenzenesulfonyl chloride.

Exploration of Undiscovered Reactivity Modes

Difluoromethyl phenyl sulphone is known to exhibit diverse reactivity, acting as a source for nucleophilic, electrophilic, and radical (phenylsulfonyl)difluoromethyl species, as well as a precursor for difluorocarbene. cas.cn The presence of the 3-methoxy group in this compound introduces an electronic bias that could be exploited to uncover novel reactivity patterns.

Future research should systematically investigate how the electron-donating methoxy (B1213986) group influences the established reactivity modes. For example, it may alter the stability and nucleophilicity of the corresponding difluoromethyl anion, potentially enabling reactions with a different range of electrophiles.

A key area for exploration is its use as a difluorocarbene precursor . cas.cnnih.gov While chlorodifluoromethyl phenyl sulfone is a known difluorocarbene source, investigating the generation of difluorocarbene from this compound under new conditions (e.g., metal catalysis or electrochemistry) could lead to novel difluoromethylation reactions of olefins, alcohols, and amines. cas.cnnih.gov The influence of the methoxy substituent on the carbene's reactivity and selectivity warrants detailed study.

Moreover, the potential for C-H activation and functionalization of the methoxy-substituted aromatic ring represents an exciting frontier. Developing catalytic systems that can selectively activate a C-H bond on the aryl ring while the difluoromethylsulfonyl moiety participates in a subsequent transformation would open up powerful new strategies for molecular construction.

Reactivity ModeKnown Precursor/ReagentFuture Research Direction for this compound
Nucleophilic Difluoromethylation PhSO2CF2H + BaseInvestigating the influence of the 3-methoxy group on anion stability and reactivity; exploring asymmetric additions. cas.cn
Electrophilic Difluoromethylation (Phenylsulfonyl)difluoromethylated hypervalent iodine salts. cas.cnDevelopment of novel electrophilic reagents derived from the 3-methoxyphenyl analogue for C-, N-, O-, and S-difluoromethylation.
Radical Difluoromethylation PhSO2CF2I or PhSO2CF2H + OxidantExploring new radical initiation methods (e.g., photoredox, electrochemical) and their application in cascade reactions. cas.cn
Difluorocarbene Generation PhSO2CF2Cl + BaseInvestigating novel, milder methods for carbene generation and trapping with a wider range of nucleophiles. cas.cn
Transformative Desulfonylation Reductive removal of the sulfonyl group. cas.cnnih.govDeveloping new desulfonylation protocols that are orthogonal to other functional groups, enabling late-stage modification.

Application in Complex Molecule Synthesis and Diversification

The ultimate goal of developing new reagents and reactions is their application in the synthesis of valuable, complex molecules. The (arylsulfonyl)difluoromethyl group is a versatile building block because the sulfonyl group can be removed or transformed after it has served its purpose of introducing the CF2 moiety. researchgate.net This makes this compound an attractive tool for medicinal chemistry and materials science.

A primary focus for future research will be the incorporation of the 3-methoxydifluoromethylphenyl sulfone moiety into biologically active scaffolds. The difluoromethyl group can serve as a bioisostere for a hydroxyl group or a hydrogen bond donor, while the methoxy group provides a handle for further derivatization or can influence metabolic stability and receptor binding. Research should target the synthesis of novel analogues of known drugs or agrochemicals where the introduction of this specific group could enhance efficacy.

Furthermore, the ability to transform the (phenylsulfonyl)difluoromethyl group into other valuable fluorinated functionalities, such as difluoromethylidene (=CF2) or difluoromethyl (CF2H), is a significant advantage. cas.cnresearchgate.net Future work should focus on applying these transformations in the late stages of complex molecule synthesis. This would allow for the rapid diversification of advanced intermediates, creating libraries of novel compounds for biological screening. For example, a complex molecule containing the 3-methoxyphenyl sulfonyl group could be synthesized, and in the final steps, the sulfonyl group could be reductively cleaved to yield the corresponding difluoromethylated target. nih.gov

The development of cascade or tandem reactions initiated by this compound would be a particularly elegant application. A single synthetic operation could install the difluoromethyl group while simultaneously constructing a new ring system or installing another key functional group, streamlining the synthesis of complex architectures.

Q & A

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :
  • Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose derivatives).
  • Asymmetric Fluorination : Optimize catalysts (e.g., organocatalysts or transition-metal complexes) for stereocontrol. Monitor enantiomeric excess (ee) via chiral GC or HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.